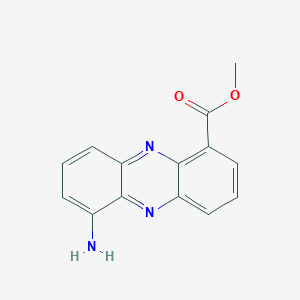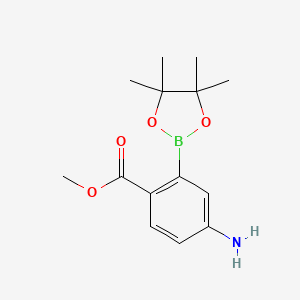
3-Pentafluoroethyloxy-propylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pentafluoroethyloxy-propylamine is an organic compound characterized by the presence of a pentafluoroethyloxy group attached to a propylamine backbone. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pentafluoroethyloxy-propylamine typically involves the reaction of 3-chloropropylamine with pentafluoroethanol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the pentafluoroethyloxy group.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming corresponding amine oxides.
Reduction: Reduction reactions can convert the amine group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Amine oxides.
Reduction: Reduced amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Pentafluoroethyloxy-propylamine has diverse applications across multiple fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Pentafluoroethyloxy-propylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pentafluoroethyloxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
3-Trifluoromethoxy-propylamine: Similar structure but with a trifluoromethoxy group.
3-Pentafluoropropylamine: Lacks the ethyloxy linkage, having a direct pentafluoro group attached to the propylamine.
Uniqueness: 3-Pentafluoroethyloxy-propylamine stands out due to the presence of the pentafluoroethyloxy group, which imparts unique electronic and steric properties. This makes it particularly useful in applications requiring high chemical stability and specific reactivity profiles.
Properties
IUPAC Name |
3-(1,1,2,2,2-pentafluoroethoxy)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F5NO/c6-4(7,8)5(9,10)12-3-1-2-11/h1-3,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSRYGLIAFLZSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(C(F)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F5NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(1-Ethylpropoxy)methyl]oxirane](/img/structure/B11761310.png)
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)
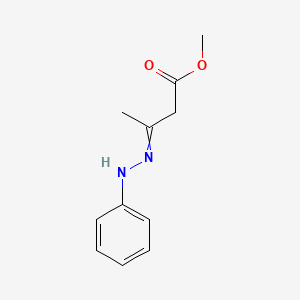
![(4S,5R,6R)-5-chloro-2,10-dioxatricyclo[5.3.1.04,11]undecane-4,6-diol](/img/structure/B11761322.png)
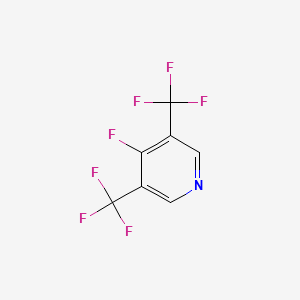


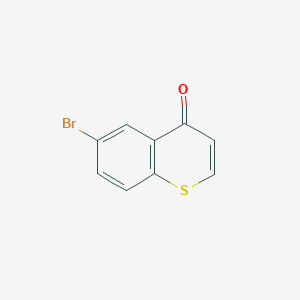
![6-fluoro-3-nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B11761354.png)
![(1S)-1-{4-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-amine](/img/structure/B11761361.png)

